molecular formula C21H14ClN3O4S B3893034 N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-methoxy-3-nitrobenzamide

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-methoxy-3-nitrobenzamide

Cat. No.: B3893034
M. Wt: 439.9 g/mol
InChI Key: GUXCBAHLRLYUNA-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-methoxy-3-nitrobenzamide is a complex organic compound characterized by its benzothiazole and nitrobenzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-methoxy-3-nitrobenzamide typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid to form 1,3-benzothiazole

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-methoxy-3-nitrobenzamide is studied for its biological activity. It has shown promise as an antibacterial and antifungal agent, making it a candidate for the development of new therapeutic drugs.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a valuable tool in drug discovery and development.

Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it an important component in various manufacturing processes.

Mechanism of Action

The mechanism by which N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-methoxy-3-nitrobenzamide exerts its effects involves its interaction with specific molecular targets. The nitrobenzamide group is known to inhibit certain enzymes, leading to the disruption of cellular processes in bacteria and cancer cells. The exact pathways and molecular targets vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide: A structurally related compound with potential antibacterial properties.

  • N-(1,3-benzothiazol-2-yl)-arylamide derivatives: These compounds are also studied for their biological activity and share similar structural features.

Uniqueness: N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-methoxy-3-nitrobenzamide stands out due to its specific combination of functional groups, which contribute to its unique chemical and biological properties

Properties

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O4S/c1-29-18-9-7-12(11-17(18)25(27)28)20(26)23-16-10-13(6-8-14(16)22)21-24-15-4-2-3-5-19(15)30-21/h2-11H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXCBAHLRLYUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-methoxy-3-nitrobenzamide
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N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-methoxy-3-nitrobenzamide
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N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-methoxy-3-nitrobenzamide
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N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-methoxy-3-nitrobenzamide
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N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-methoxy-3-nitrobenzamide
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N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-methoxy-3-nitrobenzamide

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